7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
7-oxo-1H-imidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-5-3-6(8(12)13)10-2-1-9-7(10)4-5/h1-4,9H,(H,12,13) |
InChI Key |
DWXJLPMEPDDRRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=O)C=C2N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminopyridine derivatives with suitable electrophiles under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often utilize automated microreactor systems to facilitate the synthesis under controlled conditions .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains two reactive functional groups:
-
Carboxylic acid group (position 5) : Capable of esterification, amidation, and decarboxylation reactions.
-
Hydroxyl group (position 7) : Participates in acetylation, alkylation, and oxidation to a ketone.
Esterification
The carboxylic acid group reacts with alcohols in the presence of acid catalysts (e.g., H₂SO₄) to form esters. For example:
This reaction is analogous to esterification processes observed in related imidazopyridine derivatives .
Acetylation of the Hydroxyl Group
The hydroxyl group undergoes acetylation with acylating agents (e.g., acetyl chloride) to form acetate derivatives:
Condensation Reactions
The compound may participate in condensation reactions with carbonyl compounds or amines, leveraging the carboxylic acid or hydroxyl group. For instance, oxidative cyclization with nitroalkenes or similar substrates could form fused ring systems, as seen in analogous imidazo[1,2-a]pyridine syntheses .
Decarboxylation
Under thermal or acidic conditions, the carboxylic acid group may undergo decarboxylation to yield a methyl group at position 5:
Comparison with Analogous Compounds
Scientific Research Applications
The biological activity of 7-hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid has been extensively studied. Notable applications include:
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives can inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it may inhibit the growth of various cancer cell lines, making it a candidate for further pharmacological studies aimed at developing new cancer therapies .
Medicinal Chemistry Applications
The synthesis and modification of this compound derivatives are crucial for enhancing their biological activity. Techniques such as molecular docking simulations are employed to understand how these compounds interact with biological targets, including enzymes and receptors .
Comparative Analysis of Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the following table:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate | Similar imidazo-pyridine structure | Hydroxyl group at position 3 |
| Imidazo[1,2-a]pyridine | Basic structure without carboxylate | Lacks ester functionality |
| Methyl 4-hydroxyimidazo[1,2-a]pyridine-5-carboxylate | Hydroxyl at position 4 | Different biological activity profile |
This table illustrates how variations in hydroxyl positioning and functional groups influence the biological activities and applications of these compounds.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotics demonstrated that derivatives of this compound exhibited potent antibacterial activity against strains such as Pseudomonas aeruginosa. The research highlighted specific structural modifications that enhanced efficacy against resistant bacterial strains .
Case Study 2: Anticancer Potential
In another investigation published in ACS Omega, researchers explored the anticancer potential of this compound against various cancer cell lines. The study reported promising results indicating that certain derivatives could induce apoptosis in cancer cells through specific signaling pathways .
Mechanism of Action
The mechanism of action of 7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold is versatile, with modifications at positions 2, 5, 6, 7, or 8 significantly altering biological activity, selectivity, and physicochemical properties. Below is a detailed comparison of 7-hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid with structurally related compounds:
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Key Insights from Structural Modifications
Hydroxyl Group Position: The 7-hydroxy derivative may exhibit enhanced hydrogen bonding compared to the 2-hydroxy isomer (C7 vs.
Tetrahydro Modification: Saturation of the pyridine ring (e.g., 5,6,7,8-tetrahydroimidazo derivatives) increases conformational flexibility and bioavailability. Compound 16 (a tetrahydroimidazo analog) demonstrated 10-fold higher HPSE1 inhibition (IC₅₀ = 15 nM) and selectivity over β-glucuronidase (GUSβ) compared to non-saturated analogs .
Chloro Substitution :
- Chlorine at C6 (as in 6-chloroimidazo[1,2-a]pyridine-5-carboxylic acid) introduces electron-withdrawing effects, enhancing antibacterial activity (MIC = 12.5 µg/mL against C. albicans) . However, chloro-substituted analogs may exhibit reduced solubility compared to hydroxylated derivatives.
Carboxylic Acid Position :
- Shifting the -COOH group from C5 to C7 (as in 5-oxo-tetrahydroimidazo-7-carboxylic acid) alters electrostatic interactions, though its biological impact remains uncharacterized .
Therapeutic Implications
- HPSE1 Inhibitors : Tetrahydroimidazo derivatives with -COOH at C5 and substituents like trifluoromethylphenyl (e.g., compound in ) show promise in treating nephrotic syndrome by preserving heparan sulfate in glomerular membranes .
Biological Activity
7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid (7-HIPCA) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
7-HIPCA is characterized by its imidazo[1,2-a]pyridine core with a hydroxyl group at the 7-position and a carboxylic acid at the 5-position. This unique structure contributes to its diverse biological properties.
Research has demonstrated that 7-HIPCA exhibits activity through several mechanisms:
- P2X7 Receptor Modulation : 7-HIPCA has been shown to modulate the activity of the P2X7 receptor, a ligand-gated ion channel involved in inflammatory responses and pain perception. Inhibition of this receptor can lead to reduced release of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, making it a candidate for treating inflammatory conditions and pain syndromes .
- Antimicrobial Activity : Some studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds, including 7-HIPCA, possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific mechanisms are thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Biological Activity Summary Table
Case Study 1: Pain Management
A study investigated the efficacy of 7-HIPCA in a model of neuropathic pain. The results indicated that administration of 7-HIPCA led to significant reductions in pain scores compared to controls, attributed to its action as a P2X7 receptor antagonist. This suggests potential for use in chronic pain management where conventional treatments are ineffective .
Case Study 2: Inflammatory Disorders
In another study focusing on inflammatory bowel disease (IBD), 7-HIPCA was tested for its ability to reduce inflammation markers in animal models. The findings showed a marked decrease in intestinal inflammation and improved histological scores in treated animals compared to untreated controls. These results support the compound's role as an anti-inflammatory agent .
Research Findings
Recent research has expanded on the pharmacological profile of 7-HIPCA:
- Pharmacokinetics : Studies have shown that 7-HIPCA has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within two hours post-administration .
- Safety Profile : Preliminary toxicity assessments indicate that 7-HIPCA exhibits low toxicity levels in vitro and in vivo, making it a promising candidate for further development .
Q & A
Basic Research Questions
Synthesis Optimization and Characterization Q: What are the optimal synthetic routes for 7-hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid, and how can its purity and structure be validated? A: The compound can be synthesized via I2-promoted multicomponent reactions involving aldehydes, pyruvic acid, and diamines (e.g., aliphatic diamines). Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm), while structural confirmation requires NMR (<sup>1</sup>H/<sup>13</sup>C) and high-resolution mass spectrometry (HRMS). Crystallization in ethanol/water mixtures (1:3 v/v) enhances purity. X-ray diffraction of single crystals (if obtainable) provides definitive stereochemical confirmation .
Structure-Activity Relationship (SAR) Profiling Q: How do substituents at the C5 and C7 positions influence the biological activity of imidazo[1,2-a]pyridine derivatives? A: SAR studies indicate that electron-withdrawing groups (e.g., carboxylic acid at C5) enhance antimicrobial activity, while bulky substituents at C7 (e.g., phenyl or thienyl groups) improve cytotoxicity. For example, thienyl-substituted analogs show MIC values of 12.5 µg/mL against Candida albicans and moderate activity (GP = 73.76%) against renal cancer A498 cells. Computational docking (AutoDock Vina) can predict binding affinities to target enzymes like cytochrome P450 .
Analytical Method Development Q: What analytical methods are recommended for quantifying this compound in complex matrices? A: Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water gradient) provides baseline separation. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity (LOQ = 0.1 ng/mL). UV-Vis spectroscopy (λmax ≈ 270 nm) is suitable for rapid concentration estimation in purified samples .
Advanced Research Questions
Computational Modeling of Reactivity Q: How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems? A: DFT calculations (B3LYP/6-311++G**) model electron density distributions, identifying nucleophilic (C3) and electrophilic (C7) sites. Solvent effects are incorporated via the polarizable continuum model (PCM). Transition state analysis (IRC) predicts regioselectivity in reactions like hydrogenation or halogenation. These insights guide catalyst selection (e.g., Pd/C for dehydroxylation) .
In Vivo Pharmacokinetic Profiling Q: What methodologies are used to assess the pharmacokinetics and bioavailability of this compound in animal models? A: Radiolabeled (<sup>14</sup>C) analogs are administered intravenously/orally to rodents, with plasma/tissue samples analyzed via scintillation counting. Key parameters (t1/2, Cmax, AUC) are calculated using non-compartmental analysis (Phoenix WinNonlin). Metabolite identification employs UPLC-QTOF-MS, while protein binding is quantified via equilibrium dialysis .
Resolving Contradictions in Biological Data Q: How can conflicting reports on antimicrobial efficacy be resolved? A: Discrepancies often arise from variations in assay conditions (e.g., pH, inoculum size). Standardize testing using CLSI guidelines (M07-A10 for bacteria, M27-A3 for fungi). Cross-validate with isogenic mutant strains to confirm target specificity. Synergy studies (checkerboard assay) assess combinatorial effects with known antibiotics .
Stereochemical Control in Synthesis Q: What strategies achieve enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives? A: Asymmetric hydrogenation using chiral Ru catalysts (e.g., Noyori-type) achieves >90% ee. Key parameters: substrate/catalyst ratio (100:1), H2 pressure (50 bar), and Et3N as a base. Post-reaction oxidation (Jones reagent) yields enantiopure carboxylic acids. Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess .
Green Chemistry Approaches Q: Can deep eutectic solvents (DES) improve the sustainability of synthesis? A: DES (e.g., choline chloride/urea, 1:2 molar ratio) replaces volatile organic solvents, reducing E-factor by 40%. Reaction yields in DES (~85%) match traditional solvents, with easier product isolation via aqueous extraction. Life-cycle assessment (LCA) quantifies reductions in carbon footprint and waste generation .
Methodological Notes
- References : Avoid commercial sources (e.g., ); prioritize peer-reviewed journals and crystallographic databases.
- Data Reproducibility : Report detailed reaction conditions (solvent, temperature, catalyst loading) and biological assay protocols (strain IDs, incubation times).
- Structural Confirmation : Always cross-validate NMR data with computational predictions (e.g., ACD/Labs NMR Predictor).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
